Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate
Overview
Description
Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate is a chemical compound belonging to the class of nicotinamide derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Scientific Research Applications
Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are often employed under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dehalogenated nicotinate derivatives, and various substituted nicotinates .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate involves its interaction with specific molecular targets within cells. It is believed to modulate enzymatic activities and signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and inflammation pathways.
Comparison with Similar Compounds
- Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)benzoate
- Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)pyridine
- Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)quinoline
Uniqueness: Methyl 5-bromo-2-(2-(methylsulfonyl)ethylamino)nicotinate stands out due to its unique combination of a bromine atom and a methylsulfonyl group attached to the nicotinate core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-bromo-2-(2-methylsulfonylethylamino)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4S/c1-17-10(14)8-5-7(11)6-13-9(8)12-3-4-18(2,15)16/h5-6H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOLTAIGNNJUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)NCCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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